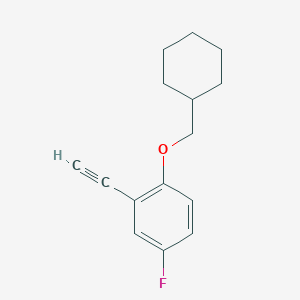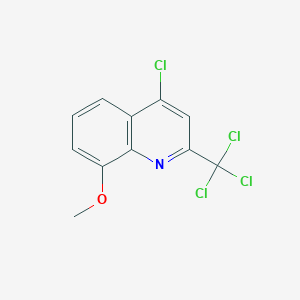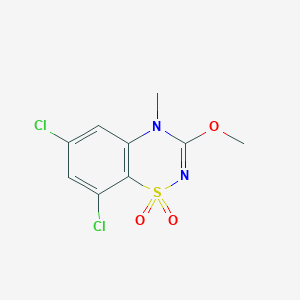
6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound with the molecular formula C9H8Cl2N2O3S and a molecular weight of 295.14 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate chlorinated aniline derivatives with methoxy and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, followed by cyclization to form the benzothiadiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .
Scientific Research Applications
6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly aldose reductase inhibitors.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A parent compound with similar structural features but lacking specific substituents.
4-Methyl-1,2,4-benzothiadiazine-1,1-dioxide: Similar structure with a methyl group at the 4-position.
6,8-Dichloro-1,2,4-benzothiadiazine-1,1-dioxide: Similar structure with chlorine atoms at the 6 and 8 positions.
Uniqueness
6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8Cl2N2O3S |
|---|---|
Molecular Weight |
295.14 g/mol |
IUPAC Name |
6,8-dichloro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O3S/c1-13-7-4-5(10)3-6(11)8(7)17(14,15)12-9(13)16-2/h3-4H,1-2H3 |
InChI Key |
VOZFJXYVIDTFIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Cl)Cl)S(=O)(=O)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



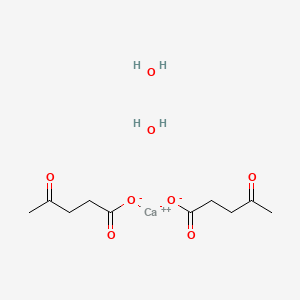


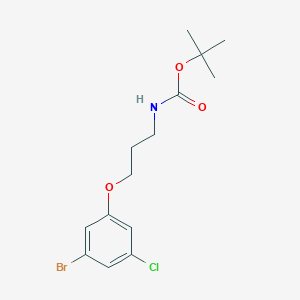
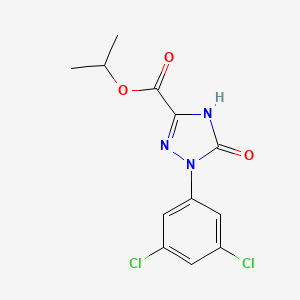
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
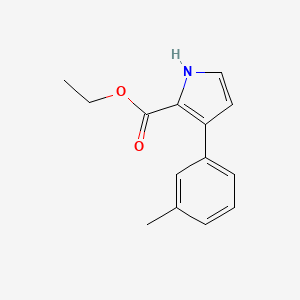
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
